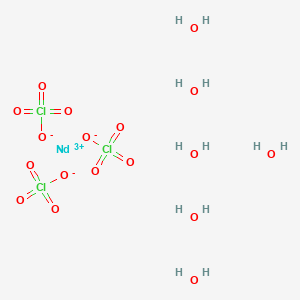
Perchloric acid, neodymium(3+) salt, hexahydrate (8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid, neodymium(3+) salt, hexahydrate (8CI,9CI) is an inorganic compound with the chemical formula Nd(ClO₄)₃·6H₂O. It is a salt formed from neodymium and perchloric acid, and it typically appears as pale pink to lavender crystals. This compound is soluble in water and forms hydrated crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid, neodymium(3+) salt, hexahydrate involves the reaction of neodymium oxide (Nd₂O₃) or neodymium hydroxide (Nd(OH)₃) with perchloric acid (HClO₄). The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the hydrated crystals .
Industrial Production Methods
Industrial production of perchloric acid, neodymium(3+) salt, hexahydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure the purity and consistency of the product. The compound is often produced in high purity grades for use in various scientific and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Perchloric acid, neodymium(3+) salt, hexahydrate can undergo various chemical reactions, including:
Oxidation: As a perchlorate salt, it can act as an oxidizing agent.
Reduction: It can be reduced under specific conditions to form neodymium(III) compounds.
Substitution: It can participate in substitution reactions where the perchlorate ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrazine and other neodymium salts. The reactions are typically carried out in aqueous or alcoholic solutions under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with hydrazine can produce neodymium hydrazine complexes .
Scientific Research Applications
Perchloric acid, neodymium(3+) salt, hexahydrate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other neodymium compounds and as an oxidizing agent in various chemical reactions.
Biology: Employed in studies involving neodymium’s biological effects and interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism by which perchloric acid, neodymium(3+) salt, hexahydrate exerts its effects involves the interaction of neodymium ions with various molecular targets. Neodymium ions can interact with proteins, enzymes, and other biomolecules, potentially altering their structure and function. The perchlorate ions can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Praseodymium(III) perchlorate: Similar in structure and properties but contains praseodymium instead of neodymium.
Samarium(III) perchlorate: Another lanthanide perchlorate with similar chemical behavior.
Dysprosium(III) perchlorate: Shares similar properties but contains dysprosium
Uniqueness
Perchloric acid, neodymium(3+) salt, hexahydrate is unique due to the specific properties imparted by neodymium ions. These properties include its distinct color, solubility, and reactivity, which differ from other lanthanide perchlorates .
Properties
Molecular Formula |
Cl3H12NdO18 |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
neodymium(3+);triperchlorate;hexahydrate |
InChI |
InChI=1S/3ClHO4.Nd.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 |
InChI Key |
IBYBWHUUINUIES-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12337025.png)

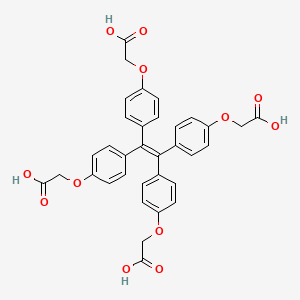
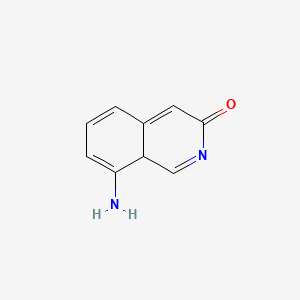
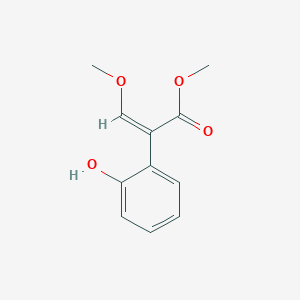
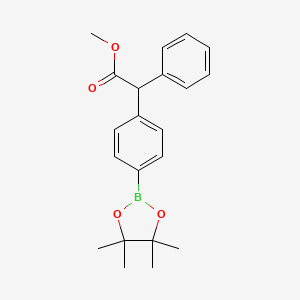

![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12337081.png)
![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)
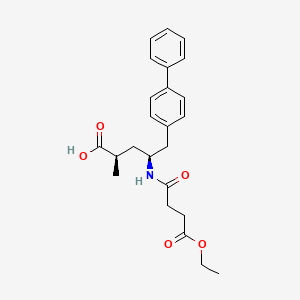
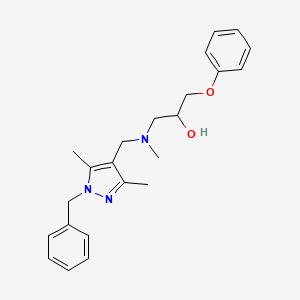
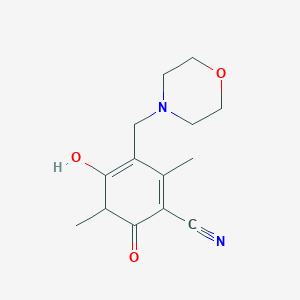
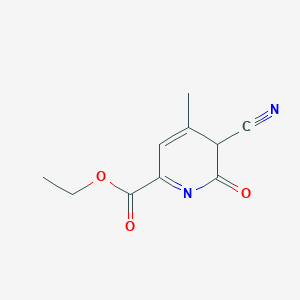
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12337112.png)
